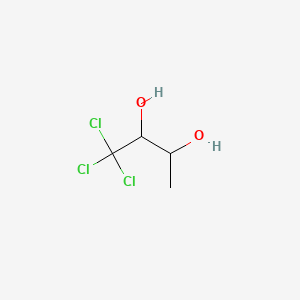

1,1,1-Trichlorobutane-2,3-diol

Description

Structure

3D Structure

Properties

CAS No. |

32817-82-6 |

|---|---|

Molecular Formula |

C4H7Cl3O2 |

Molecular Weight |

193.45 g/mol |

IUPAC Name |

1,1,1-trichlorobutane-2,3-diol |

InChI |

InChI=1S/C4H7Cl3O2/c1-2(8)3(9)4(5,6)7/h2-3,8-9H,1H3 |

InChI Key |

JUELTGCZCZPHPX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(C(Cl)(Cl)Cl)O)O |

Origin of Product |

United States |

Synthetic Methodologies for 1,1,1 Trichlorobutane 2,3 Diol and Analogues

Direct Halogenation Strategies

Direct halogenation strategies focus on the introduction of chlorine atoms onto a starting molecule that already possesses the diol functionality or can be easily converted to it. The primary challenges in this approach are controlling the extent and position of chlorination.

Achieving regioselectivity—the control of where the chemical change happens on a molecule—is paramount in the synthesis of a specific isomer like 1,1,1-trichlorobutane-2,3-diol.

One documented method involves the direct chlorination of 2,3-butanediol (B46004) using chlorine gas, where the reaction is facilitated by ultraviolet (UV) light. smolecule.com This approach aims for the selective trichlorination of one of the terminal methyl groups of the diol. smolecule.com The development of UV-assisted chlorination techniques dates back to the 1960s and marked a significant step toward more controlled halogenation of aliphatic chains. smolecule.com

To achieve high regioselectivity in related systems, researchers have explored various catalytic methods. For instance, iron-catalyzed halogenation of aromatic compounds containing N-H or O-H groups has demonstrated excellent ortho-selectivity (directing the halogen to the adjacent carbon). nih.gov This is achieved through a proposed mechanism where proton transfer, facilitated by the iron catalyst, alters the electron density of the aromatic ring, thereby directing the incoming electrophile. nih.gov While applied to different substrates, this principle of using catalysts to direct the position of halogenation is a key strategy in modern organic synthesis.

The use of catalysts is crucial for improving the efficiency, selectivity, and environmental profile of halogenation reactions. A variety of catalytic systems have been developed for the chlorination of alcohols and diols.

A patented process describes the halogenation of vicinal diols by bringing them into contact with a hydrogen halide (like hydrogen chloride) in the presence of a catalyst that has a β-diketone structure. google.com Other systems employ chlorine dioxide in dimethylformamide, sometimes combined with catalytic amounts of transition metal salts like MoCl₅, CeCl₃, or ZrOCl₂, to perform oxidative chlorination on terpene alcohols and diols. researchgate.net

Organocatalytic methods provide a metal-free alternative. One such system uses benzotrichloride (B165768) as the chlorine source in combination with a catalytic amount of trioctylphosphane. acs.org Another approach employs a combination of gallium trichloride (B1173362) (GaCl₃) and diethyl tartrate to catalyze the chlorination of alcohols using chlorodimethylsilane (B94632) under neutral reaction conditions. rsc.org

| Catalyst System | Chlorinating Agent | Substrate Type | Key Features | Reference |

|---|---|---|---|---|

| β-Diketone moiety | Hydrogen Halide (e.g., HCl) | Vicinal Diols | Patented process for producing halohydrins. | google.com |

| Chlorine dioxide / Transition Metals (MoCl₅, CeCl₃, etc.) | Chlorine Dioxide | Terpene Alcohols and Diols | Induces oxidative chlorination to produce chloro-ketones. | researchgate.net |

| Trioctylphosphane / Phenylsilane | Benzotrichloride | Primary, Secondary, Tertiary Alcohols | Organocatalytic Appel-type reaction; no additional solvent needed. | acs.org |

| GaCl₃ / Diethyl Tartrate | Chlorodimethylsilane | Secondary and Tertiary Alcohols | Catalytic chlorination under neutral conditions. | rsc.org |

| Iron Sulfonates (e.g., Fe(OTs)₃) | N-Chlorosuccinimide | Anilines, Carbazoles | Achieves high ortho-regioselectivity via a proposed proton-transfer mechanism. | nih.gov |

Functional Group Transformations and Derivatizations

An alternative to direct chlorination is to start with a molecule that already contains the desired trichloromethyl group and then create the diol functionality. This often involves the reduction of a carbonyl group.

The reduction of a ketone to a secondary alcohol is a fundamental transformation in organic synthesis. To produce this compound via this route, a precursor such as 1,1,1-trichloro-3-hydroxybutan-2-one or a related diketone would be required.

Commonly used reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). youtube.commasterorganicchemistry.com NaBH₄ is a milder reagent that selectively reduces aldehydes and ketones to their corresponding alcohols. savemyexams.comacs.org LiAlH₄ is a more powerful reducing agent capable of reducing not only ketones but also carboxylic acids and esters to alcohols. youtube.com

For syntheses requiring high stereoselectivity, more advanced methods are employed. Noyori asymmetric hydrogenation, for example, has been used to reduce a dichlorodione precursor to a dichlorodiol with high enantiomeric excess. orgsyn.org Biocatalysis, using enzymes like alcohol dehydrogenases, also offers a highly selective route. In one study, a chlorinated diketone was efficiently reduced to the corresponding diol with excellent stereoselectivity using a recombinant E. coli expressing an alcohol dehydrogenase. mdpi.com

| Reducing Agent/Method | Precursor Type | Product | Key Features | Reference |

|---|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Ketone, Aldehyde | Secondary/Primary Alcohol | Mild, selective for carbonyls, common lab reagent. | masterorganicchemistry.comsavemyexams.com |

| Lithium Aluminum Hydride (LiAlH₄) | Ketone, Ester, Carboxylic Acid | Alcohol | Powerful reducing agent, less selective than NaBH₄. | youtube.com |

| Noyori Asymmetric Hydrogenation | Diketone | Diol | Provides high enantioselectivity for chiral diols. | orgsyn.org |

| Alcohol Dehydrogenase (Enzyme) | Diketone | Diol | Biocatalytic, highly stereoselective, operates under mild conditions. | mdpi.com |

Synthesizing this compound from precursors that are already chlorinated is a primary strategy. The most direct method is the chlorination of 2,3-butanediol. smolecule.com Another key pathway involves synthesizing a chlorinated ketone or dione (B5365651) and subsequently reducing it to the target diol.

For instance, a synthetic route to a related dichlorodiol begins with the reaction between acetylacetone (B45752) and chloroacetyl chloride, which, after several steps, yields a dichlorodione. orgsyn.org This dione is then subjected to asymmetric hydrogenation to produce the final dichlorodiol. orgsyn.org This multi-step approach, building the carbon skeleton and then reducing the carbonyls, demonstrates the power of converting functional groups from chlorinated building blocks.

Novel Synthetic Routes and Green Chemistry Considerations

Modern chemical synthesis places a strong emphasis on "green chemistry," which seeks to minimize environmental impact by reducing waste, avoiding hazardous substances, and improving energy efficiency. nih.gov

Traditional chlorination methods often use elemental chlorine, a toxic gas, and may be conducted in chlorinated solvents that are themselves environmentally persistent. iupac.orgmdpi.com This has driven research into cleaner, more sustainable alternatives. Key aspects of green chemistry include the use of safer solvents (like water or ionic liquids), the development of recyclable catalysts (such as zeolites), and the use of alternative energy sources like microwave or visible light irradiation. nih.gov

In the context of diol chemistry, dialkyl carbonates (DACs) have emerged as green reagents and solvents that can replace chlorine-based compounds in certain reactions. iupac.org For example, the synthesis of tetrahydrofurans from 1,4-diols has been achieved using dimethyl carbonate (DMC) under basic conditions, a process that completely avoids chlorine. frontiersin.org Another innovative approach is the use of visible light to drive chlorination reactions without the need for metal catalysts or harsh radical initiators, using reagents like N,N-dichloroacetamide as the chlorine source. mdpi.com These chlorine-free and catalytically driven methods represent the future direction for the synthesis of complex molecules like this compound. iupac.org

Development of Sustainable Synthesis Protocols

The pursuit of sustainable chemical manufacturing has driven research into novel synthetic pathways that minimize waste, reduce energy consumption, and utilize renewable resources. For compounds like this compound, this involves moving away from hazardous reagents and harsh reaction conditions towards more environmentally benign alternatives.

A contemporary method for synthesizing this compound involves the radical chlorination of 2,3-butanediol. smolecule.com In this process, chlorine gas is reacted with 2,3-butanediol under ultraviolet (UV) irradiation. smolecule.com This method selectively targets the terminal methyl group for trichlorination. smolecule.com To enhance selectivity and minimize the formation of byproducts such as 1,3,3-trichlorobutane, the reaction temperature is carefully controlled, typically within the range of -50°C to +50°C. smolecule.com Following the reaction, the desired product is isolated and purified from the reaction mixture through fractional distillation, which can yield purities exceeding 95%. smolecule.com

Detailed Research Findings:

Below is a data table summarizing the key parameters for the synthesis of this compound via radical chlorination.

| Parameter | Value/Condition |

| Starting Material | 2,3-Butanediol |

| Reagent | Chlorine Gas (Cl₂) |

| Initiation | UV Irradiation |

| Reaction Type | Radical Chlorination |

| Temperature Range | -50°C to +50°C |

| Post-synthesis Purification | Fractional Distillation |

| Achieved Purity | >95% |

This table illustrates the reaction conditions for the synthesis of this compound.

In the broader context of synthesizing chlorinated diols and their analogues, chemo-enzymatic methods represent a significant advancement in sustainable chemistry. These protocols combine chemical synthesis with biocatalytic steps, leveraging the high selectivity and mild operating conditions of enzymes.

A notable example is the two-step chemo-enzymatic synthesis of vicinal diols from propenylbenzenes. frontiersin.orgnih.govresearchgate.net This process first involves a lipase-catalyzed epoxidation of the starting material, followed by hydrolysis to form the corresponding diol. frontiersin.orgnih.govresearchgate.net The use of lipases, such as Novozym 435, allows for efficient epoxidation using a mild oxidant like hydrogen peroxide. nih.gov The subsequent step often involves microbial oxidation of the diol to produce other valuable derivatives. frontiersin.orgnih.govresearchgate.net

Detailed Research Findings:

The following interactive data table provides an example of a chemo-enzymatic approach for the synthesis of vicinal diols, which are analogues to the diol moiety of this compound.

| Step | Reaction | Catalyst | Reagents | Conditions |

| 1 | Epoxidation | Lipase (e.g., Novozym 435) | Propenylbenzene, H₂O₂ | 30°C, 18 hours |

| 2 | Hydrolysis | - | KOH, MeOH | - |

| 3 | Microbial Oxidation | Whole cells (e.g., Dietzia sp., Rhodococcus erythropolis) | Diol | 23°C, 3-11 days |

This table outlines a general chemo-enzymatic workflow for the synthesis of vicinal diols, highlighting the use of biocatalysts for more sustainable chemical transformations.

The principles demonstrated in these chemo-enzymatic syntheses, such as the use of biocatalysts and mild reaction conditions, offer a roadmap for developing more sustainable protocols for the production of this compound. Future research may focus on identifying or engineering enzymes capable of direct, stereoselective halogenation or hydroxylation on a butane (B89635) backbone, further reducing the environmental impact of the synthesis.

Chemical Reactivity and Mechanistic Investigations of 1,1,1 Trichlorobutane 2,3 Diol

Transformations Involving the Trichloromethyl Moiety

The trichloromethyl group significantly influences the molecule's reactivity, primarily acting as a strong electron-withdrawing group and a potential leaving group.

Nucleophilic Displacement Reactions

The C-Cl bonds within the trichloromethyl group are susceptible to nucleophilic attack. The trichloromethyl group itself can function as a leaving group in certain nucleophilic substitution reactions. smolecule.com For example, treatment of 1,1,1-trichlorobutane-2,3-diol with an aqueous base can result in the displacement of the trichloromethyl group to yield products such as 2,3-dihydroxybutane-1-sulfonic acid. smolecule.com This reactivity highlights its utility as a synthetic intermediate for creating more complex halogenated structures. smolecule.com

| Reactant | Reagent/Conditions | Product | Reaction Type |

| This compound | Aqueous base | 2,3-Dihydroxybutane-1-sulfonic acid | Nucleophilic Substitution |

Rearrangements and Eliminations

While molecular rearrangements are common in reactions involving carbocation intermediates, specific studies detailing rearrangements of the trichloromethyl group in this compound are not extensively documented in available research. However, elimination reactions, such as dehydrochlorination, are plausible transformations for chlorinated alkanes, potentially leading to the formation of chlorinated alkenes under appropriate basic conditions.

Radical and Carbenoid/Carbyne Chemistry

The synthesis of this compound can involve radical chlorination processes, indicating that the molecule can be engaged in radical chemistry. smolecule.com The C-Cl bonds can undergo homolytic cleavage when exposed to UV irradiation or in the presence of radical initiators. This would generate a trichloromethyl radical or other chlorinated alkyl radicals, which could then participate in various propagation steps, such as hydrogen abstraction or addition to unsaturated systems. There is limited specific information available regarding the carbenoid or carbyne chemistry of this particular compound.

Reactions at the Vicinal Diol Functionality

The adjacent hydroxyl groups (-OH) at the C2 and C3 positions constitute a vicinal diol, a functional group with a well-established and distinct reaction profile.

Oxidation Reactions and Cleavage Pathways

The vicinal diol moiety is prone to oxidation. smolecule.com Mild oxidation can convert the secondary and tertiary hydroxyl groups into the corresponding ketone and, if applicable, further products. Stronger oxidizing agents can lead to the cleavage of the carbon-carbon bond between the two hydroxyl-bearing carbons.

A characteristic reaction of vicinal diols is oxidative cleavage by periodic acid (HIO₄). openstax.org This reaction proceeds through a cyclic periodate (B1199274) intermediate, which then breaks down to yield two separate carbonyl compounds. openstax.org In the case of this compound, this cleavage would break the bond between C2 and C3.

| Reactant | Reagent | Predicted Products | Reaction Type |

| This compound | Periodic acid (HIO₄) | 1,1,1-Trichloroacetone and Acetaldehyde | Oxidative Cleavage |

Dehydration Mechanisms

Under acidic conditions, this compound can undergo dehydration to form alkenes. smolecule.com This reaction is a type of elimination reaction where a molecule of water is removed from the diol. The mechanism typically proceeds via an E1 or E2 pathway. libretexts.org For a secondary alcohol like the one at the C2 position, the reaction likely follows an E1 mechanism in the presence of a strong, non-nucleophilic acid like sulfuric or phosphoric acid. libretexts.org

The mechanism involves three key steps:

Protonation: One of the hydroxyl groups is protonated by the acid catalyst to form an alkyloxonium ion, which is a good leaving group. libretexts.org

Formation of a Carbocation: The alkyloxonium ion departs as a water molecule, generating a carbocation at the corresponding carbon atom. libretexts.org

Deprotonation: A base (such as water or the conjugate base of the acid) removes a proton from an adjacent carbon, leading to the formation of a double bond and regenerating the acid catalyst. libretexts.org

The dehydration of this compound would be expected to yield a chlorinated alkene, specifically a dichlorinated butene derivative, depending on which hydroxyl group is eliminated and which adjacent proton is removed.

Derivatization for Selective Reactivity

The presence of both a vicinal diol and a trichloromethyl group in this compound allows for a range of derivatization reactions, enabling the selective modification of the molecule for various applications. The reactivity of the hydroxyl groups can be finely tuned, often with the aid of catalysts, to achieve regioselectivity.

One notable derivatization involves the selective reaction of the vicinal diol moiety. For analytical purposes, vicinal diols can be selectively derivatized using 6-bromo-3-pyridinylboronic acid (BPBA). nih.govmdpi.com This reaction is rapid and forms stable cyclic BPBA-vicinal-diol esters, which can be readily analyzed by liquid chromatography-mass spectrometry (LC-MS). nih.govmdpi.com The unique isotopic pattern of bromine (79Br and 81Br) provides a characteristic signature in the mass spectrum, enhancing the selectivity and sensitivity of detection. nih.govmdpi.com

Another key strategy for the selective derivatization of vicinal diols is mono-tosylation. The use of a catalytic amount of dibutyl tin oxide (as low as 0.1 mol%) can achieve highly regioselective mono-tosylation of diols, favoring reaction at the primary alcohol if one is present. google.com This method avoids the need for stoichiometric activating agents and simplifies product purification. google.com Organocatalysis, employing boron, nitrogen, or phosphorus-based catalysts, also presents a powerful approach for the regioselective functionalization of diols under mild conditions. rsc.org These catalysts operate through non-covalent interactions, and their steric and electronic properties can be tailored to control selectivity. rsc.org

The hydroxyl groups of this compound can also undergo oxidation to form the corresponding dicarbonyl compounds or dehydration under acidic conditions to yield chlorinated alkenes. smolecule.com Furthermore, the reaction of diols with 2-acyloxyisobutyryl halides can lead to the formation of chloroacetates, as demonstrated with model diols. u-tokyo.ac.jp The trichloromethyl group itself can act as a leaving group in nucleophilic substitution reactions. For instance, treatment of this compound with an aqueous base results in the formation of 2,3-dihydroxybutane-1-sulfonic acid, a precursor for sulfonated polymers. smolecule.com

| Derivatization Method | Reagent/Catalyst | Product Type | Selectivity | Reference |

| Boronic Acid Esterification | 6-bromo-3-pyridinylboronic acid (BPBA) | Cyclic boronate esters | Selective for vicinal diols | nih.govmdpi.com |

| Mono-tosylation | Dibutyl tin oxide (catalytic) | Mono-tosylated diols | Regioselective | google.com |

| Organocatalytic Functionalization | Boron, nitrogen, or phosphorus-based catalysts | Various functionalized diols | Regioselective | rsc.org |

| Oxidation | Oxidizing agents | Dicarbonyl compounds | --- | smolecule.com |

| Dehydration | Acidic conditions | Chlorinated alkenes | --- | smolecule.com |

| Chloroacetylation | 2-acyloxyisobutyryl halides | Chloroacetates | --- | u-tokyo.ac.jp |

| Sulfonation | Aqueous base | 2,3-dihydroxybutane-1-sulfonic acid | Nucleophilic substitution | smolecule.com |

Solvent Effects and Catalytic Influences on Reactivity

The reactivity of this compound is significantly influenced by the choice of solvent and the presence of catalysts. These factors can affect reaction rates, selectivity, and even the nature of the products formed.

Computational studies on the chlorination of diols have revealed important insights into solvent effects. The presence of a vicinal hydroxyl group, as in this compound, can lead to a "vicinal effect," which results in higher activation energies for reactions compared to corresponding mono-alcohols. researchgate.net This is attributed to intermolecular hydrogen bonding that stabilizes the ground state. researchgate.net Furthermore, it has been observed that increasing solvent polarity can decrease the rates of certain reactions involving chlorinated diols. researchgate.net This is because polar solvents can stabilize the reactants more than the transition state. The nature of the solvent can also dictate the reaction pathway, as seen in the reaction of a model diol with an acyl chloride, where using ether as a solvent yielded a different product distribution compared to acetonitrile. u-tokyo.ac.jp

In reactions involving the cleavage of the carbon-chlorine bonds, the solvent can play a direct role. For instance, in the reductive dechlorination of polychlorinated compounds, alcohols such as methanol (B129727) and ethanol (B145695) can serve as a proton source. nih.govresearchgate.net This is particularly relevant in catalytic systems, such as those using a Rh/C catalyst with metallic calcium, where the alcohol facilitates the degradation of the chlorinated compounds. nih.gov The choice of alcohol can also be critical; lower aliphatic alcohols like methanol have been found to be more effective in some cases. nih.gov

| Factor | Effect | Mechanism/Reason | Relevant Reactions | Reference |

| Solvent Polarity | Can decrease reaction rates. | Differential stabilization of reactants versus the transition state. | Chlorination of diols. | researchgate.net |

| Solvent Type | Can alter product distribution. | Specific solvent-solute interactions. | Reaction of diols with acyl chlorides. | u-tokyo.ac.jp |

| Protic Solvents (Alcohols) | Act as a proton source. | Facilitates reductive dechlorination. | Catalytic degradation of chlorinated compounds. | nih.govresearchgate.net |

| Catalysts (e.g., Rh/C, Pd) | Enhance reaction rates and selectivity. | Provide alternative reaction pathways with lower activation energies. | Dechlorination, cross-coupling. | nih.govwhiterose.ac.uk |

| Catalysts (e.g., Formamides) | Catalyze chlorination of alcohols. | Formation of reactive intermediates. | Synthesis of chlorinated compounds. | google.com |

Stereochemical Investigations of 1,1,1 Trichlorobutane 2,3 Diol

Chiral Centers and Isomeric Forms

The molecular structure of 1,1,1-trichlorobutane-2,3-diol features a four-carbon chain with hydroxyl groups on the second and third carbons (C2 and C3). Both C2 and C3 are stereogenic centers, as each is bonded to four different groups. Consequently, the molecule is chiral.

With two chiral centers (n=2), a maximum of four distinct stereoisomers can exist for this compound, calculated as 2^n. libretexts.org These stereoisomers manifest as two pairs of enantiomers. Stereoisomers that are not mirror images of each other are known as diastereomers. libretexts.org

The relationship between the stereoisomers can be classified using the erythro/threo nomenclature, which describes the relative configuration of adjacent stereocenters.

Erythro isomers: In a Fischer projection, the analogous substituents (in this case, the hydroxyl groups) are on the same side of the carbon backbone. The erythro form consists of a pair of enantiomers: (2R, 3S) and (2S, 3R).

Threo isomers: In a Fischer projection, the analogous substituents are on opposite sides of the carbon backbone. The threo form also consists of a pair of enantiomers: (2R, 3R) and (2S, 3S).

The four stereoisomers of this compound are therefore (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The relationship between an erythro isomer and a threo isomer is diastereomeric. libretexts.org PubChem's database includes entries for both threo-1,1,1-Trichloro-2,3-butanediol and erythro-1,1,1-Trichloro-2,3-butanediol, confirming these isomeric forms. nih.gov

Table 1: Stereoisomers of this compound

| Isomer Pair | Configuration 1 | Configuration 2 | Relationship |

| Threo | (2R, 3R) | (2S, 3S) | Enantiomers |

| Erythro | (2R, 3S) | (2S, 3R) | Enantiomers |

| Note: Any Threo isomer is a diastereomer of any Erythro isomer. |

Diastereoselective and Enantioselective Synthesis

The synthesis of this compound can be approached with the goal of selectively forming one or more stereoisomers over others. Modern synthetic strategies often rely on controlling stereochemistry to achieve desired outcomes.

One documented synthetic route involves the radical chlorination of 2,3-butanediol (B46004) using chlorine gas and UV irradiation. smolecule.com In this method, the stereochemical outcome of the product is directly dependent on the stereochemistry of the starting material, 2,3-butanediol. For instance, starting with an enantiomerically pure form of 2,3-butanediol, such as (2R,3R)-butanediol, would be a key step in a potential enantioselective synthesis of the corresponding stereoisomer of this compound. The radical reaction itself primarily affects the terminal methyl group and is not expected to alter the existing chiral centers at C2 and C3.

While specific, documented methods for the de novo enantioselective synthesis of this exact molecule are not prevalent in the provided literature, general principles of asymmetric synthesis are applicable. A hypothetical enantioselective route could involve the asymmetric dihydroxylation of a precursor alkene, such as 1,1,1-trichloro-2-butene. This type of reaction, famously developed by Sharpless, allows for the creation of vicinal diols with high enantiomeric excess. The choice of chiral catalyst during the dihydroxylation step would determine which enantiomeric pair of the diol is formed.

Stereochemical Control in Reactions and Transformations

The inherent stereochemistry of this compound is a critical factor in controlling the outcome of its subsequent chemical reactions. The two adjacent chiral centers, adorned with hydroxyl groups and flanked by a bulky trichloromethyl group, create a distinct three-dimensional landscape that can direct the approach of reagents.

The compound's utility in asymmetric synthesis is noted, where its pre-existing chiral centers are used to guide enantioselective transformations. smolecule.com A documented application involves the conversion of the diol into a thioketal intermediate, which then serves as a chiral building block for the synthesis of β-chlorinated terpenoids. smolecule.com The formation of the cyclic thioketal from the diol is a stereospecific reaction, meaning the stereochemistry of the diol (erythro or threo) directly dictates the stereochemistry of the new product.

The relative orientation of the two hydroxyl groups (syn in erythro isomers, anti in threo isomers in certain conformations) is crucial for reactions that proceed through cyclic intermediates. For example, the oxidative cleavage of vicinal diols with reagents like periodic acid (HIO₄) proceeds via a cyclic periodate (B1199274) ester. openstax.org The rate and feasibility of forming this cyclic intermediate are highly dependent on the ability of the two hydroxyl groups to adopt a syn-coplanar arrangement, which is more easily achieved by one diastereomer than the other. The significant steric bulk of the -CCl₃ group further influences reactivity at the adjacent C2 hydroxyl group, potentially blocking or directing certain reaction pathways.

Conformational Analysis and Interconversion

The flexibility of the C2-C3 single bond in this compound allows the molecule to exist in various rotational conformations, or conformers. The relative stability of these conformers is determined by a balance of competing steric and electronic effects.

Analysis of the C2-C3 bond via Newman projections reveals significant steric interactions. The most prominent of these is the gauche interaction between the very bulky trichloromethyl (-CCl₃) group on C3 and the methyl (-CH₃) group on C2. To minimize this steric strain, conformations where these two groups are anti to each other are strongly preferred.

A second critical factor is the potential for intramolecular hydrogen bonding between the two hydroxyl groups. In the gas phase or in non-polar solvents, a conformation that brings the two -OH groups into proximity (a gauche relationship) could be stabilized by the formation of a hydrogen bond. This stabilizing force would counteract the steric repulsion that might otherwise disfavor a gauche arrangement of the carbon backbone.

The interplay between minimizing the steric clash of the bulky alkyl and haloalkyl groups and maximizing the potential for intramolecular hydrogen bonding determines the dominant conformation for each diastereomer (erythro and threo). The energy barriers to rotation around the C2-C3 bond and the relative populations of the stable conformers could be investigated experimentally using variable-temperature NMR spectroscopy, in conjunction with computational DFT (Density Functional Theory) computations. Such studies, while not specifically found for this compound, are standard for determining the dynamic stereochemistry of complex molecules.

Advanced Analytical and Spectroscopic Characterization Methodologies for 1,1,1 Trichlorobutane 2,3 Diol Research

Spectroscopic Techniques for Structural Elucidation

Advanced spectroscopic methods are indispensable for the detailed structural characterization of 1,1,1-trichlorobutane-2,3-diol, moving beyond basic identification to provide in-depth information about its stereochemistry and conformation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard ¹H and ¹³C NMR are fundamental for confirming the basic structure, advanced 2D NMR techniques are required to resolve complex signal overlap and establish stereochemical relationships. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential for assigning proton and carbon resonances unambiguously, especially when dealing with the various stereoisomers of this compound. ipb.pt J-based configuration analysis, a detailed study of coupling constants, can provide valuable insights into the conformational and configurational aspects of chlorinated hydrocarbons and chlorohydrins. nih.gov This method's reliability and accuracy have been demonstrated in the configurational assignment of similar chlorinated systems. nih.gov

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is critical for confirming the precise molecular formula of this compound (C₄H₇Cl₃O₂). Beyond molecular weight determination, the analysis of fragmentation patterns in the mass spectrum provides structural information. For chlorinated compounds, the isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) results in characteristic ion clusters that aid in identifying chlorine-containing fragments. docbrown.info Common fragmentation pathways for alcohols include the cleavage of the C-C bond adjacent to the oxygen atom and the loss of a water molecule. libretexts.org For this compound, fragmentation would likely involve the loss of the trichloromethyl group or parts of the butane (B89635) chain.

| Spectroscopic Technique | Application for this compound | Key Information Obtained |

| Advanced NMR (2D) | Elucidation of stereochemistry and complex structural features. ipb.pt | Connectivity between protons (COSY), direct carbon-proton correlations (HSQC), and long-range carbon-proton correlations (HMBC). ipb.pt |

| High-Resolution Mass Spectrometry (HRMS) | Accurate mass determination and confirmation of elemental composition. | Precise molecular weight and molecular formula, characteristic isotopic patterns for chlorine. docbrown.info |

| Infrared (IR) Spectroscopy | Identification of functional groups. | Presence of O-H (hydroxyl) and C-Cl (chloro) functional groups through their characteristic stretching frequencies. |

Chromatographic and Separation Methods for Isomers

Due to the presence of two chiral centers at the C2 and C3 positions, this compound can exist as multiple stereoisomers (enantiomers and diastereomers). nih.gov The separation of these isomers is crucial as they may exhibit different biological activities and chemical properties.

Chiral Chromatography: High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) using chiral stationary phases (CSPs) are powerful techniques for separating enantiomers and diastereomers. sigmaaldrich.comnih.gov Polysaccharide-based and cyclodextrin-based CSPs are commonly employed for the separation of various chiral molecules, including those with halogen and hydroxyl groups. sigmaaldrich.com The choice of the mobile phase, including modifiers, is critical for achieving optimal separation. nih.gov For instance, a study on the separation of cis and trans isomers of 2-butene-1,4-diol (B106632) demonstrated the effectiveness of specific chiral columns and mobile phase compositions. nih.gov

Gas Chromatography (GC): GC can also be utilized for the separation of volatile isomers of chlorinated compounds. The choice of the column's stationary phase is paramount for achieving separation.

| Chromatographic Method | Stationary Phase Type | Application for Isomer Separation |

| Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Stationary Phases (e.g., polysaccharide, cyclodextrin-based). sigmaaldrich.com | Separation of enantiomers and diastereomers of this compound. sigmaaldrich.comnih.gov |

| Supercritical Fluid Chromatography (SFC) | Chiral Stationary Phases (e.g., amylose-based). google.com | An alternative to HPLC for efficient separation of stereoisomers. google.com |

| Gas Chromatography (GC) | Various capillary columns. | Separation of volatile isomers based on their boiling points and interaction with the stationary phase. |

Development of Novel Analytical Approaches for Chlorinated Diols

Research into novel analytical methods for chlorinated diols is driven by the need for greater sensitivity, efficiency, and the ability to analyze complex matrices. This includes the development of new stationary phases for chromatography that offer improved selectivity for halogenated compounds. Furthermore, the coupling of separation techniques with advanced mass spectrometry, such as tandem mass spectrometry (MS/MS), allows for more detailed structural information and quantification at trace levels. The development of spectroscopic databases through the systematic study of model chlorinated structures by NMR and X-ray crystallography is also crucial for the rapid and reliable configurational assignment of new chlorinated compounds. nih.gov

Electrochemical Characterization Techniques

Electrochemical methods, such as cyclic voltammetry, can be used to study the redox properties of this compound. While the diol itself may not be redox-active within typical potential windows, its interaction with electrochemically active species or its use as a precursor for electroactive compounds can be investigated. For instance, studies on ferrocene-containing alcohols and β-diketones have demonstrated how the electronic properties of substituents, including chlorinated groups, can influence the formal reduction potentials. researchgate.netresearchgate.net The electron-withdrawing nature of the trichloromethyl group in this compound would be expected to influence the electrochemical behavior of any attached redox-active moieties.

Theoretical and Computational Chemistry Studies of 1,1,1 Trichlorobutane 2,3 Diol

Quantum Chemical Calculations (e.g., Density Functional Theory for electronic structure)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 1,1,1-trichlorobutane-2,3-diol, Density Functional Theory (DFT) would be the method of choice due to its balance of computational cost and accuracy.

Detailed Research Findings: DFT calculations, likely using a functional such as B3LYP combined with a basis set like 6-311++G(d,p), would be employed to determine the molecule's equilibrium geometry. researchgate.netuc.pt These calculations would provide precise bond lengths, bond angles, and dihedral angles. Key structural parameters of interest would be the C-C bond lengths along the butane (B89635) chain, the C-O and O-H bond lengths of the diol groups, and the C-Cl bond lengths of the trichloromethyl group.

The electronic structure analysis would reveal the distribution of electron density and the nature of the frontier molecular orbitals (HOMO and LUMO). The highly electronegative chlorine and oxygen atoms are expected to create a complex electrostatic potential map. The trichloromethyl group and the hydroxyl groups would act as significant electron-withdrawing entities, influencing the molecule's reactivity. For instance, studies on halogenated aromatic alcohols have shown that halogen substituents significantly influence electronic properties. researchgate.net The calculated HOMO-LUMO gap would provide a first approximation of the molecule's chemical reactivity and kinetic stability.

| Property | Predicted Focus of DFT Calculation | Example from Analogous Systems |

| Equilibrium Geometry | Optimization of bond lengths (C-C, C-O, C-Cl, O-H) and angles. | For 2,3-butanediol (B46004), DFT calculations identified multiple stable conformers with specific O-C-C-O dihedral angles. uc.pt |

| Electronic Properties | Calculation of HOMO/LUMO energies, molecular electrostatic potential. | In fluoroform (CHF₃), the electrostatic potential map confirms the high electron deficiency of the hydrogen atom due to electronegative fluorine atoms. csustan.edu |

| Vibrational Frequencies | Prediction of the infrared (IR) spectrum to identify characteristic vibrational modes. | Calculated IR spectra for 2,3-butanediol diastereomers allowed for the identification of conformers in experimental matrix-isolation studies. researchgate.net |

Reaction Pathway Modeling and Transition State Analysis

Understanding the chemical reactions that this compound can undergo is critical for predicting its stability and potential applications as a chemical intermediate. Reaction pathway modeling helps to elucidate mechanisms and identify the most energetically favorable routes.

Detailed Research Findings: As a vicinal diol, a characteristic reaction is oxidative cleavage. The mechanism of oxidation for vicinal diols has been studied for various oxidants, often involving a cyclic intermediate. ias.ac.in For this compound, theoretical modeling could map the potential energy surface for its reaction with an oxidant. This would involve locating the transition state structure for the rate-determining step, such as the formation of a cyclic ester or the subsequent C-C bond fission. The activation energy barrier calculated from the energy difference between the reactants and the transition state would determine the reaction rate. acs.org

Another potential reaction is dehydration to form an alkene or epoxide. Computational modeling could compare the energy barriers for different dehydration pathways, helping to predict the likely product under specific (e.g., acidic or basic) conditions. Studies on the halogenation of β-amino alcohols have successfully used DFT to analyze the stereospecific ring-opening of intermediate aziridinium (B1262131) ions, a process analogous to epoxide formation and opening. rsc.org

| Reaction Type | Computational Objective | Example from Analogous Systems |

| Oxidative Cleavage | Locate transition state for C-C bond fission; calculate activation energy. | Kinetic studies of vicinal diol oxidation by benzyltrimethylammonium (B79724) tribromide proposed a mechanism involving glycol-bond fission. ias.ac.in |

| Dehydration | Model pathways to alkenes or epoxides; compare energy barriers. | Reaction mechanisms for the carbonation of vicinal diols have been proposed based on computational modeling. researchgate.net |

| Nucleophilic Substitution | Analyze the substitution of chlorine atoms by various nucleophiles. | Theoretical studies on halogenated organic compounds investigate hydrogen-abstraction efficiencies and transition state complexes. nih.gov |

Conformational Energy Landscape Exploration

The flexibility of the butane backbone and the rotation of the two hydroxyl groups mean that this compound can exist in numerous conformations. Exploring the conformational energy landscape is essential for understanding which shapes are most stable and how they might interconvert.

Detailed Research Findings: A systematic conformational search would be performed by rotating the key dihedral angles: O-C-C-O, H-O-C-C, and C-C-C-C. For each resulting structure, a geometry optimization and energy calculation (using DFT or a high-level ab initio method like MP2) would be performed. acs.org This process generates a potential energy surface that maps the energy of the molecule as a function of its geometry. scispace.com

For related butanediols, such as 1,2-butanediol (B146104) and 1,3-butanediol, similar studies have revealed dozens of unique conformers. acs.orgresearchgate.net The most stable conformers of these diols are often stabilized by an intramolecular hydrogen bond between the two hydroxyl groups. For this compound, the analysis would focus on the competition between intramolecular hydrogen bonding (O-H···O) and potential interactions involving the chlorine atoms (O-H···Cl). The calculations would identify the global minimum energy conformer and other low-energy conformers, as well as the energy barriers for interconversion between them. acs.org

| Parameter | Focus of Exploration | Example from Analogous Systems |

| Key Dihedral Angle | O-C-C-O torsion to determine relative orientation of hydroxyl groups. | For 2,3-butanediol, conformers are characterized by a gauche arrangement around the O-C-C-O dihedral angle, allowing for a weak intramolecular hydrogen bond. uc.pt |

| Stabilizing Interactions | Competition between O-H···O and O-H···Cl intramolecular hydrogen bonds. | In 1,3-butanediol, the most populated conformer families are governed by the formation of an intramolecular hydrogen bond. acs.org |

| Energy Barriers | Calculation of rotational barriers for hydroxyl groups and the carbon backbone. | For 1,2-butanediol, low energy barriers allow for "conformational cooling" where higher energy conformers relax into more stable structures at low temperatures. researchgate.net |

Quantitative Structure-Reactivity/Property Relationship (QSPR) Studies

QSPR models are statistical tools that correlate a molecule's structure, encoded by numerical descriptors, with its physicochemical properties or reactivity. sciepub.com While developing a QSPR model requires a large dataset of related compounds, we can anticipate the types of descriptors that would be important for this compound.

Detailed Research Findings: For a class of halogenated compounds, a QSPR model could be developed to predict properties like boiling point, vapor pressure, or solubility. doi.orgnih.gov The model would be built using a set of known compounds and then used to predict the properties of unknown ones like this compound.

The necessary molecular descriptors would be calculated from the computationally optimized structure. These would fall into several categories:

Constitutional: Molecular weight, atom counts.

Topological: Connectivity indices that describe the branching of the molecule.

Geometric: Molecular surface area, volume.

Quantum Chemical: Dipole moment, HOMO/LUMO energies, electrostatic potential parameters. nih.gov

For halogenated aromatic compounds, descriptors related to electrostatic potential and molecular volume have been shown to be effective in predicting properties like vapor pressure and water solubility. nih.govnih.gov A similar approach would likely be successful for halogenated alkanols.

| Property to Predict | Key Molecular Descriptors | Example from Analogous Systems |

| Vapor Pressure | Electrostatic potential parameters, molecular volume, HOMO energy. | QSPR models for halogenated anisoles successfully used these descriptors to predict vapor pressures. nih.gov |

| Aqueous Solubility | n-octanol/water partition coefficient (logP), electrostatic potential. | For halogenated aromatic compounds, QSPR models can predict adsorption coefficients on soil, a property related to solubility and transport. nih.gov |

| Reactivity | HOMO/LUMO energies, local electronic properties (e.g., atomic charges). | QSAR models for halogenated aromatic compounds have used descriptors like LUMO energy to predict cytotoxicity. sciepub.com |

Molecular Dynamics Simulations of Solute-Solvent Interactions

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed view of dynamic processes like solvation. An MD simulation of this compound in a solvent, such as water, would reveal how the molecule interacts with its environment.

Detailed Research Findings: To perform an MD simulation, a force field is required. This is a set of parameters that defines the potential energy of the system. For novel molecules like this compound, these parameters might need to be specifically developed or validated using quantum chemical calculations. nih.gov

The simulation would place one or more solute molecules in a box of solvent molecules (e.g., water) and solve Newton's equations of motion for the system. Analysis of the resulting trajectory would provide insights into:

Solvation Structure: How water molecules arrange around the solute, particularly around the polar hydroxyl groups and the more nonpolar trichloromethyl group. This is visualized using radial distribution functions.

Hydrogen Bonding: The dynamics of hydrogen bond formation and breaking between the diol and water, as well as intramolecularly. mdpi.com MD simulations of ethylene (B1197577) glycol in water have shown that intermolecular hydrogen bonds with water are favored over intramolecular ones. rsc.org

Conformational Dynamics: How the solvent influences the conformational preferences of the diol. The presence of water can stabilize different conformers compared to the gas phase. researchgate.net

| Simulation Aspect | Information Gained | Example from Analogous Systems |

| Solvation Shell | Radial distribution functions (RDFs) for solute-water interactions. | MD simulations of p-menthan-3,9-diols in aqueous solution were used to study the distribution of solvent molecules and conformational properties. researchgate.net |

| Hydrogen Bonding | Analysis of intermolecular (solute-solvent) vs. intramolecular H-bonds. | For 1,3-propanediol (B51772) in dilute aqueous solution, MD simulations showed that the fraction of molecules with an intramolecular hydrogen bond is extremely low (<0.5%). mdpi.com |

| Conformational Preference | Distribution of dihedral angles over the course of the simulation. | Simulations of ethylene glycol showed that it tends to be in a more extended conformation in water compared to nonpolar solvents. rsc.org |

Applications of 1,1,1 Trichlorobutane 2,3 Diol in Complex Organic Synthesis

Role as a Key Synthetic Intermediate

1,1,1-Trichlorobutane-2,3-diol serves as a crucial intermediate in the synthesis of diverse organic molecules. smolecule.com Its utility stems from the reactivity of both its hydroxyl (-OH) groups and the trichloromethyl (-CCl₃) group. These functional groups allow it to be a foundational component for creating complex halogenated structures. smolecule.com

The vicinal diol moiety can undergo several key reactions. For instance, oxidation of the hydroxyl groups can yield the corresponding dicarbonyl compounds. smolecule.com Under acidic conditions, the diol can undergo dehydration to form chlorinated alkenes. smolecule.com Furthermore, the trichloromethyl group can function as a leaving group in nucleophilic substitution reactions, enabling the introduction of other functional groups. smolecule.com The compound's chiral centers at the C2 and C3 positions also make it a valuable asset in asymmetric synthesis, facilitating enantioselective transformations. smolecule.com Its dual functionality makes it a versatile reactant in various chemical transformations. solubilityofthings.com

Modern synthetic strategies for producing this compound often involve the radical chlorination of 2,3-butanediol (B46004) using chlorine gas under UV irradiation. smolecule.com This method selectively targets the terminal methyl group for trichlorination. smolecule.com

Building Block in Heterocyclic Compound Synthesis

While specific, extensively documented examples of this compound in heterocyclic synthesis are not prevalent in the provided literature, its structural features strongly suggest its potential as a building block for such compounds. The presence of both hydroxyl and chloro substituents offers dual functionality for constructing cyclic structures. solubilityofthings.com

The vicinal diol is a classic precursor for forming epoxides, which are highly reactive intermediates for synthesizing various heterocyles. This diol can be converted into an epoxide, which can then react with a range of nucleophiles (containing nitrogen, oxygen, or sulfur) to form five or six-membered heterocyclic rings. Additionally, the hydroxyl groups can be transformed into other functional groups that can participate in cyclization reactions.

The trichloromethyl group can also play a role in forming heterocyclic systems. For example, related trichloromethyl compounds have been used in the synthesis of substituted 2-pyrone derivatives through dehalogenation and subsequent thermal ring closure. researchgate.net This suggests that the CCl₃ group in this compound could potentially be involved in similar cyclization pathways. The synthesis of compounds like 3,3-dichloro-σ1-pyrroline from related trichloro-aldehydes further demonstrates the utility of chlorinated carbons in forming heterocyclic rings. researchgate.net

Precursor for Advanced Functional Materials

This compound shows promise as a precursor for the development of advanced functional materials, particularly in the realm of polymers and biomaterials.

One notable application is its use as a precursor to sulfonated polymers. smolecule.com Treatment of this compound with an aqueous base can lead to the formation of 2,3-dihydroxybutane-1-sulfonic acid, a monomer that can be used to create sulfonated polymers. smolecule.com These types of polymers are significant in various industrial applications, including as ion-exchange resins and proton-exchange membranes in fuel cells.

Furthermore, research indicates that this compound interacts with lipid bilayer membranes, affecting properties such as fluidity and permeability. smolecule.com This ability to influence biological membranes suggests its potential utility in the design of drug delivery systems. smolecule.com By modifying its structure, it may be possible to create novel vehicles for targeted drug release. Its interaction with cellular membranes is a key area of study for such applications. smolecule.com

Utility in the Synthesis of Specialty Organic Chemicals

This compound is a valuable intermediate in the production of various specialty organic chemicals, including those with applications in the pharmaceutical and agrochemical industries. solubilityofthings.comontosight.aiusitc.gov The strategic incorporation of chlorine atoms into organic molecules can significantly alter their pharmacological and biological profiles. solubilityofthings.com

The compound's biological activity makes it a candidate for exploration as a component in pesticides or herbicides. smolecule.com Its chlorinated nature can enhance antimicrobial properties, suggesting potential use in disinfectants and preservatives. solubilityofthings.com

In medicinal chemistry, its role as a chiral intermediate is significant. solubilityofthings.com The presence of multiple chiral centers allows for the synthesis of specific stereoisomers, which is critical for the development of effective and selective pharmaceuticals. solubilityofthings.com It can serve as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).

Interactive Data Tables

Table 1: Synthetic Applications and Reactions of this compound

| Reaction Type | Reagents/Conditions | Product/Application | Reference |

| Oxidation | Oxidizing agents | Diketones | smolecule.com |

| Dehydration | Acidic conditions | Chlorinated alkenes | smolecule.com |

| Nucleophilic Substitution | Aqueous base | 2,3-dihydroxybutane-1-sulfonic acid | smolecule.com |

| Polymerization Precursor | Further processing | Sulfonated polymers | smolecule.com |

| Biomaterial Application | Interaction with lipid bilayers | Potential for drug delivery systems | smolecule.com |

| Agrochemical Intermediate | Further synthesis | Potential pesticides/herbicides | smolecule.com |

Chemical Degradation Pathways and Environmental Transformation Studies of 1,1,1 Trichlorobutane 2,3 Diol

Biotransformation Pathways (focusing on chemical transformations)

Biotransformation refers to the chemical alteration of a substance by a living organism. For many chlorinated hydrocarbons, microorganisms play a crucial role in their degradation. The biotransformation of 1,1,1-Trichlorobutane-2,3-diol is likely to be initiated by specific enzymes capable of acting on halogenated compounds.

Research on butane-grown microorganisms has demonstrated their ability to co-metabolize a wide range of chlorinated hydrocarbons. nih.govresearchgate.netpsu.edunih.govfrtr.gov This process involves the fortuitous degradation of a non-growth-supporting compound (the chlorinated hydrocarbon) by enzymes produced for the metabolism of a primary growth substrate (butane). The key enzymes in this process are often monooxygenases, which introduce an oxygen atom into the substrate. nih.gov

For this compound, a butane (B89635) monooxygenase could potentially hydroxylate one of the carbon atoms, leading to a more oxidized and potentially less stable intermediate. This initial oxidative attack can facilitate subsequent degradation steps, including dechlorination. Studies on the aerobic biodegradation of chlorinated propanols have shown that monooxygenases can initiate the degradation process, leading to the formation of chlorinated aldehydes or ketones. tandfonline.com Similarly, the diol functional groups in this compound could be subject to oxidation by microbial dehydrogenases, which would convert the hydroxyl groups to carbonyl groups.

The biotransformation of chlorinated compounds can lead to a variety of products, depending on the specific microorganisms and the enzymatic pathways involved. A general overview of potential biotransformation reactions for analogous compounds is provided in Table 2.

Table 2: Potential Biotransformation Reactions for Analogous Chlorinated Compounds

| Enzyme Class | Reaction Type | Potential Transformation of this compound |

|---|---|---|

| Monooxygenases | Hydroxylation | Introduction of additional hydroxyl groups |

| Dehydrogenases | Oxidation | Conversion of diol to keto-alcohol or diketone |

| Dehalogenases | Dechlorination | Removal of chlorine atoms |

Dechlorination Processes and Products

Dechlorination, the removal of chlorine atoms from a molecule, is a critical step in the detoxification of chlorinated organic compounds. This process can occur both abiotically and biotically.

Abiotic dechlorination can be mediated by various reducing agents present in the environment, such as zero-valent metals (e.g., iron) and certain minerals. ehs-support.commicrobe.comnih.govnih.gov These materials can donate electrons to the chlorinated compound, leading to the cleavage of the carbon-chlorine bond. For instance, the reductive dechlorination of chlorinated ethenes by zero-valent iron is a well-studied process that can lead to the formation of less chlorinated or non-chlorinated products. nih.govnih.gov

Biotic dechlorination is often carried out by anaerobic microorganisms that use chlorinated compounds as electron acceptors in a process called "halorespiration." asm.org This process typically involves reductive dehalogenases, which are enzymes that catalyze the removal of halogen atoms. While complete dechlorination to non-toxic end products like ethene has been observed for some chlorinated compounds, partial dechlorination leading to the accumulation of other chlorinated intermediates is also common. core.ac.uk

For this compound, reductive dechlorination would involve the sequential removal of chlorine atoms from the trichloromethyl group. This could lead to the formation of 1,1-dichloro-, 1-monochloro-, and ultimately, a non-chlorinated butanediol. The specific products formed would depend on the activity of the dehalogenating enzymes and the environmental conditions. Studies on other chlorinated butanes and related compounds have shown that both complete and partial dechlorination can occur. psu.edu

Potential dechlorination products of analogous compounds are summarized in Table 3.

Table 3: Potential Dechlorination Products of Analogous Chlorinated Compounds

| Precursor Compound Class | Dechlorination Process | Potential Products |

|---|---|---|

| Chlorinated Alkanes | Reductive Dechlorination | Less chlorinated alkanes, Alkanes |

| Chlorinated Butanes | Biotic Dechlorination | Dichlorobutanes, Monochlorobutanes, Butane |

| Chlorinated Ethenes | Abiotic Dechlorination (e.g., by Fe⁰) | Less chlorinated ethenes, Ethene, Ethane |

Environmental Fate Modeling from a Chemical Perspective

Environmental fate modeling uses mathematical models to predict the distribution and transformation of chemicals in the environment. Quantitative Structure-Activity Relationship (QSAR) models are a key tool in this field, relating the chemical structure of a compound to its physicochemical properties and environmental behavior. tandfonline.com

Hydrophobicity (log Kow): The octanol-water partition coefficient (log Kow) is a measure of a chemical's tendency to partition into fatty tissues rather than water. A higher log Kow generally indicates a greater potential for bioaccumulation. The presence of both polar hydroxyl groups and nonpolar chlorine atoms in this compound suggests a moderate level of hydrophobicity.

Water Solubility: The presence of two hydroxyl groups would likely increase the water solubility of this compound compared to a non-hydroxylated chlorinated butane. Higher water solubility generally leads to greater mobility in aquatic environments.

Vapor Pressure: This property influences the tendency of a chemical to volatilize from water or soil into the atmosphere. The relatively high molecular weight and the presence of hydrogen bonding due to the hydroxyl groups would suggest a lower vapor pressure for this compound compared to more volatile chlorinated alkanes.

Number and Position of Chlorine Atoms: The degree and pattern of chlorination significantly affect a compound's reactivity and susceptibility to degradation. The trichloromethyl group in this compound is a key feature that will heavily influence its degradation pathways.

Multimedia environmental fate models, such as the BETR-Global model, can be used to simulate the distribution of chemicals across different environmental compartments (air, water, soil, sediment). nih.govrsc.orgacs.org These models incorporate data on emissions, physicochemical properties, and degradation rates to predict environmental concentrations and persistence. In the absence of specific experimental data for this compound, QSAR-estimated properties would be necessary inputs for such models. The predictions would carry a degree of uncertainty but could still provide a valuable screening-level assessment of its environmental fate.

A summary of key parameters used in environmental fate modeling and their likely characteristics for this compound based on its structure is provided in Table 4.

Table 4: Predicted Physicochemical Properties and Environmental Fate Characteristics of this compound

| Parameter | Predicted Characteristic | Implication for Environmental Fate |

|---|---|---|

| Water Solubility | Moderately Soluble | Potential for transport in aquatic systems |

| Hydrophobicity (log Kow) | Moderate | Potential for some bioaccumulation |

| Vapor Pressure | Low to Moderate | Limited volatilization from water/soil |

| Abiotic Degradation Rate | Slow to Moderate | Potential for persistence in the absence of light/catalysts |

| Biodegradation Rate | Potentially Moderate (Co-metabolism) | Degradation likely dependent on microbial activity |

Future Research Directions and Emerging Paradigms for 1,1,1 Trichlorobutane 2,3 Diol

Innovations in Synthetic Methodology

While traditional synthesis of 1,1,1-trichlorobutane-2,3-diol involves methods like the radical chlorination of 2,3-butanediol (B46004), future research is expected to focus on more sophisticated and selective approaches. smolecule.com The development of synthetic routes for vicinal diols is a mature field, yet innovations continue to emerge that could be adapted for this specific halogenated compound. rsc.org

Modern strategies aim for enhanced control over regioselectivity and stereoselectivity, which is crucial for a molecule with chiral centers like this compound. rsc.orgrsc.org Key areas of innovation include:

Enzymatic Cascade Reactions: The use of multi-enzyme systems presents a powerful strategy for asymmetric synthesis. uni-duesseldorf.denih.gov A potential pathway could involve the carboligation of a chlorinated aldehyde followed by a stereoselective reduction catalyzed by an alcohol dehydrogenase. uni-duesseldorf.de This approach offers high eco-efficiency by enabling cofactor regeneration and in situ product removal. uni-duesseldorf.de

Catalytic Asymmetric Dihydroxylation and Epoxidation: Well-established methods for creating vicinal diols from alkenes could be applied to chlorinated precursors. rsc.orgnih.gov The challenge lies in developing catalysts that are not deactivated by the chlorinated substrate and can effectively control the stereochemistry.

Nickel-Catalyzed Reductive Couplings: Recent advances have shown that nickel catalysis can effectively couple dienol ethers and aldehydes to produce monoprotected vicinal diols with excellent diastereo- and enantioselectivity. acs.org Adapting such methods for chlorinated aldehydes could provide a novel and highly selective route to precursors of this compound. acs.org

Table 1: Potential Synthetic Innovations for this compound

| Synthetic Method | Description | Potential Application to this compound | Reference |

|---|---|---|---|

| Enzymatic Cascade Reactions | Multi-step synthesis using enzymes in one pot to produce chiral building blocks with high stereoselectivity. uni-duesseldorf.de | Asymmetric synthesis from chlorinated precursors, offering high eco-efficiency and stereocontrol. uni-duesseldorf.de | uni-duesseldorf.de |

| Nickel-Catalyzed Coupling | Reductive coupling of dienol ethers and aldehydes using nickel catalysts to form monoprotected vicinal diols. acs.org | Offers a route to both syn and anti diastereomers with high selectivity, which could be applied using a chlorinated aldehyde. acs.org | acs.org |

| Organoboron Catalysis | Use of boronic acid catalysts to activate diols for site-selective functionalization, such as acylation. rsc.orgacs.org | Could be used for selective protection or derivatization of the diol moiety after the main carbon skeleton is formed. rsc.orgacs.org | rsc.orgacs.org |

| Hydrolysis of Epoxides | The ring-opening of epoxides catalyzed by epoxide hydrolase enzymes to yield vicinal diols. uni-duesseldorf.de | A potential stereoselective route if a suitable chlorinated epoxide precursor can be synthesized. uni-duesseldorf.de | uni-duesseldorf.de |

Exploration of Novel Reactivity and Catalysis

The dual functionality of this compound—the vicinal diol and the trichloromethyl group—opens avenues for exploring unique reactivity and catalytic applications. smolecule.com The vicinal diol group is a versatile handle for transformations such as oxidative cleavage to form carbonyl compounds or dehydration to alkenes. smolecule.cominnoget.com The trichloromethyl group can serve as a leaving group in nucleophilic substitutions. smolecule.com

Future research will likely focus on harnessing the interplay between these two functional groups.

Catalyst-Controlled Regioselectivity: The inherent reactivity of the two hydroxyl groups in the diol can be manipulated. Emerging research in organocatalysis, for example using chiral ammonium (B1175870) borinate catalysts, allows for the regioselective alkylation of a specific alcohol within a vicinal diol, even targeting the less reactive secondary alcohol. rsc.org This type of catalysis could enable the selective functionalization of either the C2 or C3 hydroxyl group in this compound.

Deoxydehydration (DODH) Reactions: Vicinal diols are key substrates for DODH reactions, which convert them into alkenes using metal-oxo catalysts (e.g., based on Rhenium, Molybdenum, or Vanadium) and a reductant. royalsocietypublishing.org Applying DODH to this compound could yield valuable chlorinated alkenes, which are important intermediates in organic synthesis. However, challenges such as side reactions like oxidative cleavage must be managed. royalsocietypublishing.org

Organocatalytic Systems: The use of N-heterocycles and boronic acids as organocatalysts for the selective functionalization of diols is a rapidly advancing field. rsc.org Boronic acid catalysts can activate vicinal diols by forming a boronate ester intermediate, facilitating selective oxidation to α-hydroxyketones. rsc.org This could be a powerful tool to selectively modify this compound.

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry is an indispensable tool for understanding and predicting the behavior of molecules, and its application to halogenated compounds is a burgeoning field of research. nih.govacs.org For this compound, where experimental data may be scarce, computational modeling can provide crucial insights into its structure, properties, and reactivity, thereby guiding future experimental work. nih.govresearchgate.net

Modeling Halogen Bonds (σ-Hole Interactions): A significant development in understanding intermolecular interactions is the concept of the σ-hole, which explains the ability of halogen atoms to act as electrophilic species and form "halogen bonds". nih.govresearchgate.netacs.org The three chlorine atoms in this compound make it a prime candidate for forming such interactions, which could be critical in its biological activity or its role in crystal engineering. researchgate.net Advanced computational methods can model the molecular electrostatic potential (MEP) to visualize and quantify these σ-holes. researchgate.net

Predictive Reactivity and Mechanism Elucidation: Quantum Mechanics (QM) calculations can be employed to investigate reaction mechanisms involving this compound. researchgate.net For instance, modeling the DODH reaction could help in understanding the catalytic cycle and predicting the distribution of products, potentially leading to the design of more efficient catalysts. royalsocietypublishing.org Similarly, the conformational dynamics and the energy barriers for bond rotation can be investigated using DFT computations, which is relevant for understanding its stereochemistry.

Force Field Development and QSAR: For larger systems, such as interactions with biological macromolecules, force field-based methods and Quantitative Structure-Activity Relationship (QSAR) models are essential. researchgate.net Developing accurate parameters for halogenated compounds within these models is critical for predicting properties like protein-ligand binding, which is relevant if the compound is explored for pharmaceutical applications. acs.orgresearchgate.net

Table 2: Advanced Computational Methods for Predicting Chemistry of this compound

| Computational Method | Purpose | Application to this compound | Reference |

|---|---|---|---|

| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution and identifies electrophilic/nucleophilic sites, including σ-holes on halogen atoms. researchgate.net | Predicting and quantifying the strength of potential halogen bonds, guiding its use in supramolecular chemistry or drug design. researchgate.netresearchgate.net | researchgate.netresearchgate.net |

| Quantum Mechanics (QM) Calculations | Provides highly accurate electronic structure, energy, and property calculations for molecules and reaction pathways. researchgate.net | Elucidating reaction mechanisms, calculating spectroscopic properties, and understanding the nature of non-covalent interactions. researchgate.net | researchgate.net |

| Density Functional Theory (DFT) | A class of QM methods that is effective for studying the electronic structure of many-body systems. | Investigating conformational isomers and the energy barriers to bond rotation, providing insight into dynamic stereochemistry. | |

| QSAR Models | Relates quantitative chemical structure information to a biological or chemical activity. researchgate.net | Predicting potential biological activity or toxicity based on molecular descriptors, accelerating screening processes. researchgate.net | researchgate.net |

Integration with Green Chemistry Principles

Future research on this compound must be aligned with the principles of green chemistry to ensure sustainability and minimize environmental impact. gctlc.orgsolubilityofthings.com This involves a holistic approach to its synthesis and application, from the choice of starting materials to the design of the final product. gctlc.orgjchemlett.com

Atom Economy and Waste Prevention: The first two principles of green chemistry focus on preventing waste and maximizing atom economy. acs.org Future synthetic routes should be designed to incorporate the maximum number of atoms from the reactants into the final product. acs.org For example, catalytic hydrogen reduction is 100% atom-economic compared to using stoichiometric reagents like sodium borohydride (B1222165). acs.org

Catalysis over Stoichiometric Reagents: The use of catalytic methods is a cornerstone of green chemistry. acs.org Developing catalytic versions of reactions involving this compound, such as the DODH or selective functionalization reactions, would be superior to using stoichiometric amounts of often toxic reagents like lead tetraacetate for diol cleavage. innoget.comacs.org

Safer Solvents and Reaction Conditions: Research should aim to use environmentally benign solvents, such as water, or to develop solvent-free reaction conditions. innoget.comresearchgate.net Furthermore, conducting reactions at ambient temperature and pressure minimizes energy consumption, aligning with the sixth principle of green chemistry. gctlc.org

Design for Degradation: Chlorinated organic compounds can be persistent in the environment. solubilityofthings.com The tenth principle of green chemistry encourages designing products that degrade into innocuous substances after their use. gctlc.org Future research could involve studying the environmental fate and biodegradability of this compound and its derivatives to design molecules with a reduced environmental footprint.

Conclusion

Summary of Key Research Contributions

Research on 1,1,1-trichlorobutane-2,3-diol has primarily centered on its synthesis and potential utility as a specialized chemical intermediate. The main synthetic route established involves the radical chlorination of 2,3-butanediol (B46004), a method that leverages advances in stereochemical control to produce the desired compound. smolecule.com While detailed spectroscopic and crystallographic data are not extensively documented in public literature, the compound's significance is recognized in the field of materials science. It has been identified as a valuable monomer for creating flame-retardant polyesters and as a crosslinking agent in the formulation of epoxy resins. smolecule.com Furthermore, its bifunctional nature, possessing both hydroxyl and trichloromethyl groups, makes it a versatile building block in synthetic chemistry for creating more complex halogenated molecules. smolecule.com

Broader Implications for Chlorinated Organic Chemistry

The study of this compound contributes to the broader field of chlorinated organic chemistry by providing a model for selectively functionalized small molecules. The presence of a trichloromethyl group alongside a vicinal diol moiety on a simple butane (B89635) backbone offers a unique platform for investigating the interplay of different functional groups on molecular reactivity and properties. This compound serves as a building block for developing new polymers and materials with tailored properties, such as enhanced flame resistance. smolecule.com The exploration of its reactivity, including nucleophilic substitution at the chlorinated carbon and oxidation or dehydration at the diol, expands the synthetic toolbox available to chemists. smolecule.com Moreover, research into its interactions with biological membranes, though preliminary, points toward potential applications in developing new bioactive agents, contributing to the expanding interface between organic chemistry and life sciences. smolecule.com

Interactive Data Tables

Table 1: Compound Identifiers

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 32817-81-5 nih.gov |

| Molecular Formula | C₄H₇Cl₃O₂ nih.gov |

| Canonical SMILES | CC(C(C(Cl)(Cl)Cl)O)O nih.gov |

| InChI Key | JUELTGCZCZPHPX-UHFFFAOYSA-N nih.gov |

| DSSTox Substance ID | DTXSID60954474 nih.gov |

Table 2: Computed Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 193.45 g/mol | nih.gov |

| Monoisotopic Mass | 191.951163 Da | nih.gov |

| XLogP3-AA | 1.2 | nih.gov |

| Topological Polar Surface Area | 40.5 Ų | nih.gov |

| Complexity (Complexity Rating) | 90.3 | nih.gov |

Q & A

Basic Questions

Q. What spectroscopic techniques are recommended for characterizing 1,1,1-Trichlorobutane-2,3-diol?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use ¹H NMR to identify hydroxyl protons (δ 3.5–4.5 ppm) and chlorinated carbons via ¹³C NMR. The molecular structure (C₄H₅Cl₃O₂) confirms three equivalent chlorine atoms on C1 .

- Mass Spectrometry (MS) : Employ Electron Ionization (EI-MS) to verify molecular weight (213.47 g/mol). Derivatization with MTBSTFA enhances volatility for Gas Chromatography-Mass Spectrometry (GC-MS) analysis .

- Elemental Analysis : Quantify chlorine content using combustion analysis or X-ray fluorescence.

Q. What safety protocols are critical for handling this compound in laboratories?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and respiratory protection (N95 masks or higher).

- Ventilation : Use fume hoods to prevent inhalation of vapors.

- Spill Management : Contain spills with sand or vermiculite; transfer to labeled hazardous waste containers. Avoid aqueous rinsing to prevent hydrolysis .

- Storage : Store in airtight, light-resistant containers at 2–8°C to minimize degradation .

Advanced Research Questions

Q. How does this compound interact with enzymatic systems in biodegradation studies?

- Methodological Answer :

- Metabolic Pathways : Incubate with NAD⁺-dependent oxidoreductases (e.g., cytochrome P450 isoforms) to assess conversion to 2,3-dihydroxy derivatives. Monitor reactions via LC-MS and compare to analogous pathways for trichloroethane derivatives .

- Kinetic Analysis : Measure enzyme activity using spectrophotometric assays (e.g., NADH/NADPH oxidation at 340 nm).

Q. What experimental designs evaluate the thermal and hydrolytic stability of this compound?

- Methodological Answer :

- Thermal Stability : Conduct thermogravimetric analysis (TGA) at 25–300°C to identify decomposition temperatures. Gas evolution during combustion (e.g., HCl, Cl₂) is detected via FTIR .

- Hydrolytic Stability : Expose the compound to buffered solutions (pH 2–12) at 40°C for 72 hours. Quantify degradation products (e.g., chlorinated acids) via ion chromatography .

Q. How can researchers resolve contradictions in reported reactivity data for chlorinated diols?

- Methodological Answer :

- Cross-Validation : Use orthogonal analytical methods (e.g., NMR, GC-MS, HPLC-UV) to confirm purity and identity.

- Controlled Reactivity Studies : Test nucleophilic substitution (e.g., with NaI in acetone) to assess Cl group lability. Compare results with computational models (DFT calculations) to predict reaction pathways .

Q. What strategies optimize the synthesis of this compound while minimizing by-products?

- Methodological Answer :

- Chlorination Optimization : React butane-2,3-diol with excess thionyl chloride (SOCl₂) in pyridine at 0–5°C, followed by gradual heating to 90°C. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) .

- Purification : Use fractional distillation under reduced pressure (1–2 mm Hg) to isolate the product. Confirm purity via melting point analysis and ¹H NMR.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products